2-cyano-N-(2,3-dichlorophenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide
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Overview
Description
2-cyano-N-(2,3-dichlorophenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide is an organic compound that belongs to the class of nitriles and amides This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,3-dichlorophenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,3-dichlorobenzene, undergoes nitration to form 2,3-dichloronitrobenzene. This intermediate is then reduced to 2,3-dichloroaniline.
Formation of the Prop-2-enamide Intermediate: 2-(propan-2-yloxy)benzaldehyde is synthesized through the reaction of 2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to form the prop-2-enamide intermediate.
Coupling Reaction: The final step involves the coupling of the dichlorophenyl intermediate with the prop-2-enamide intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,3-dichlorophenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano or dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,3-dichlorophenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide would depend on its specific application. For example, if the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,3-dichlorophenyl)-3-phenylprop-2-enamide: Similar structure but lacks the propan-2-yloxy group.
2-cyano-N-(2,3-dichlorophenyl)-3-[2-(methoxy)phenyl]prop-2-enamide: Similar structure but has a methoxy group instead of a propan-2-yloxy group.
Uniqueness
The presence of the propan-2-yloxy group in 2-cyano-N-(2,3-dichlorophenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide may confer unique properties, such as increased lipophilicity or altered reactivity, compared to similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-N-(2,3-dichlorophenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-12(2)25-17-9-4-3-6-13(17)10-14(11-22)19(24)23-16-8-5-7-15(20)18(16)21/h3-10,12H,1-2H3,(H,23,24)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNULPGPRFNFQNG-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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